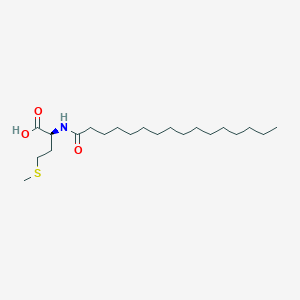
N-Palmitoyl-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Palmitoyl-L-methionine is a compound belonging to the class of N-acylamides, characterized by a fatty acyl group linked to a primary amine by an amide bond. Specifically, it is a palmitic acid amide of methionine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoyl-L-methionine typically involves the reaction of palmitic acid with L-methionine. The process begins with the activation of palmitic acid, often through the formation of an acyl chloride or an ester intermediate. This activated form then reacts with the amine group of L-methionine to form the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Palmitoyl-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced under specific conditions to yield the corresponding amine and alcohol.
Substitution: The amide bond can undergo nucleophilic substitution reactions, where the palmitoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield methionine sulfoxide or methionine sulfone, while reduction can produce palmitic alcohol and methionine .
Applications De Recherche Scientifique
N-Palmitoyl-L-methionine has several scientific research applications, including:
Chemistry: Used as a model compound to study amide bond formation and stability.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N-Palmitoyl-L-methionine involves its incorporation into proteins through palmitoylation. This modification alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . The palmitoyl group is attached to cysteine residues within proteins via a thioester bond, mediated by palmitoyltransferases .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Palmitoyl-L-alanine: Similar in structure but with alanine instead of methionine.
N-Palmitoyl-L-serine: Contains serine in place of methionine.
N-Palmitoyl-L-cysteine: Features cysteine instead of methionine.
Uniqueness
N-Palmitoyl-L-methionine is unique due to the presence of the sulfur atom in the methionine moiety, which can undergo specific oxidation reactions not possible with other similar compounds. This property makes it particularly useful in studies related to oxidative stress and sulfur metabolism .
Propriétés
Formule moléculaire |
C21H41NO3S |
|---|---|
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H41NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)22-19(21(24)25)17-18-26-2/h19H,3-18H2,1-2H3,(H,22,23)(H,24,25)/t19-/m0/s1 |
Clé InChI |
FCVASHHBGGKTGT-IBGZPJMESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


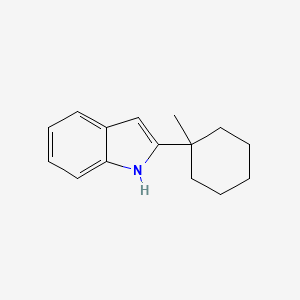
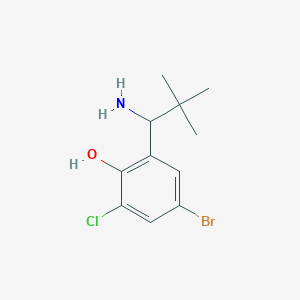
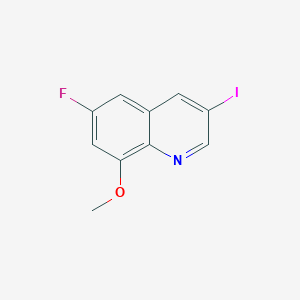
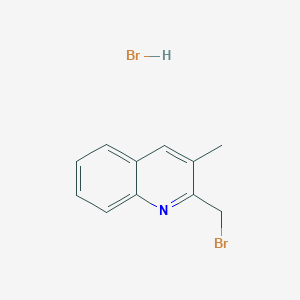
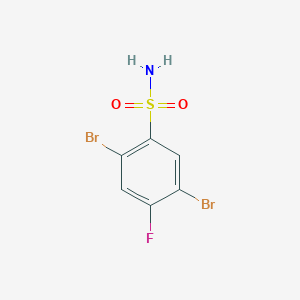

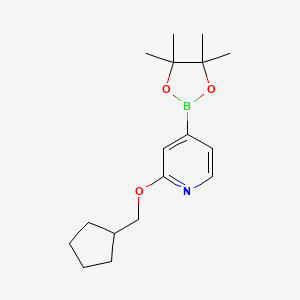
![2'H-Spiro[bicyclo[2.2.1]heptane-2,3'-[1,4]oxazole]-5'-amine](/img/structure/B13086739.png)
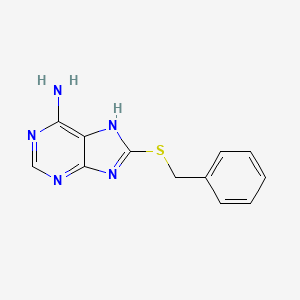
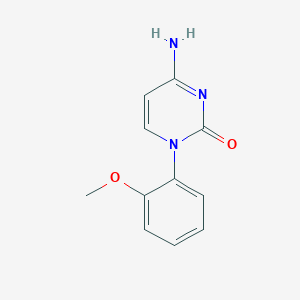
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
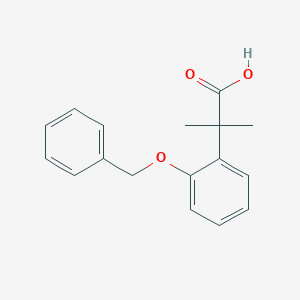
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
